molecular formula C13H23N3O2S B12166748 Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate

Cat. No.: B12166748
M. Wt: 285.41 g/mol
InChI Key: YBECWTQLDDKSTN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate is a piperazine-based derivative featuring a thiourea-linked allyl (prop-2-en-1-yl) group and a tert-butyl carbamate protective group. The tert-butyloxycarbonyl (Boc) group enhances solubility in organic media and stabilizes the piperazine ring during synthetic modifications, while the thiourea moiety (carbamothioyl) introduces hydrogen-bonding and metal-coordination capabilities.

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

tert-butyl 4-(prop-2-enylcarbamothioyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H23N3O2S/c1-5-6-14-11(19)15-7-9-16(10-8-15)12(17)18-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,19)

InChI Key

YBECWTQLDDKSTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine and tert-butyl chloroformate.

    Formation of Intermediate: Piperazine is reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

    Introduction of Prop-2-en-1-ylcarbamothioyl Group: The intermediate is then reacted with prop-2-en-1-yl isothiocyanate under controlled conditions to introduce the prop-2-en-1-ylcarbamothioyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The prop-2-en-1-ylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Diversity and Functional Group Modifications

Piperazine-1-carboxylate derivatives exhibit structural diversity through substitutions at the piperazine nitrogen or the carboxylate side chain. Key analogues include:

Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33)
  • Modification: A 4-(3-nitrophenoxy)butanoyl group replaces the thiourea-allyl chain.
  • Synthesis: Prepared via amidation of tert-butyl piperazine-1-carboxylate with 4-(3-nitrophenoxy)butanoic acid using HOAt/EDCI coupling agents.
  • Application : Serves as a tertiary pharmacophore in urea-based inhibitors, demonstrating stability in physiological media .
Tert-butyl 4-(1-cyclopropyl-3-((((diphenylmethylene)amino)oxy)carbonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazine-1-carboxylate (CF-OE)
  • Modification: Incorporates a fluorinated quinoline core and cyclopropyl group.
  • Application : Designed for drug-release studies under near-infrared light, leveraging the photolabile diphenylmethylene group .
Tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate
  • Modification: A fused triazino-thieno-isoquinoline heterocycle.
  • Synthesis : Achieved via nucleophilic substitution using potassium carbonate.
  • Application : Intermediate for anticancer agents, highlighting the role of complex heterocycles in bioactivity .
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
  • Modification : A diazoacetyl group enables photochemical or thermal C–H insertion reactions.
  • Application : Used in synthetic routes for cyclopropane or lactam formation .

Stability and Degradation Profiles

  • Thiourea vs. Urea Derivatives: Thioureas (as in the target compound) generally exhibit lower metabolic stability than ureas due to susceptibility to oxidation. For example, oxazolidinone-containing analogues (e.g., compounds 1a/1b in ) degrade in simulated gastric fluid, attributed to hydrolytic cleavage of the fluorophenyl-oxazolidinone bond .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., compound 33) show enhanced stability in physiological media, while electron-deficient systems (e.g., CF-OE) may require protective groups for controlled release .

Physicochemical Properties

Compound logP Water Solubility Key Substituent Impact
Target compound ~2.5 Low Thiourea enhances H-bonding capacity.
CF-OE () ~3.8 Very low Fluorine and quinoline increase lipophilicity.
Compound 2l () ~1.9 Moderate Triazolylphenyl improves aqueous solubility.
WK-26 () ~4.2 Low Carbazole groups dominate hydrophobicity.

Biological Activity

Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H20N2O2S
  • Molecular Weight : 256.38 g/mol

The structural features include a piperazine ring, a carbamothioyl group, and a tert-butyl ester, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Many piperazine derivatives act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Modulation : These compounds might interact with neurotransmitter receptors, influencing neurotransmission and related physiological responses.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of piperazine derivatives, including those structurally related to tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate. The results are summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylateE. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These findings suggest that the compound possesses moderate antimicrobial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using various cancer cell lines to assess the potential anticancer activity of the compound. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These IC50 values suggest that the compound exhibits significant cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

A recent publication focused on the synthesis and biological evaluation of piperazine derivatives, including tert-butyl 4-(prop-2-en-1-ylcarbamothioyl)piperazine-1-carboxylate. The study highlighted:

  • Synthesis Method : The compound was synthesized using a multi-step reaction involving piperazine and various thiocarbonyl compounds.
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit specific enzymes linked to cancer progression.

The study concluded that certain derivatives showed promising activity against target enzymes involved in tumor growth, indicating potential for development as therapeutic agents.

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